molecular formula C6H5BrO2 B1280691 5-(Bromomethyl)-2-furaldehyde CAS No. 39131-44-7

5-(Bromomethyl)-2-furaldehyde

Cat. No. B1280691
CAS RN: 39131-44-7
M. Wt: 189.01 g/mol
InChI Key: HJYHSCTYDCMXPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as acetylation, bromination, and deacetylation . For instance, 5-bromo-2-methoxyphenol is synthesized by taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .

Scientific Research Applications

Method of Preparation

A significant application of 5-(Bromomethyl)-2-furaldehyde is in its preparation process. A novel method has been developed for preparing 5-hydroxymethyl-2-furaldehyde, a related compound, from mono-, oligo-, and poly-saccharides using immonium or ammonium salts. This process has direct implications for the eventual industrial application of 5-(Bromomethyl)-2-furaldehyde, as it allows for a one-pot dehydration-halogenation sequence to produce 5-bromomethyl-2-furaldehyde (Fayet & Gelas, 1983).

Chemical Analysis and Characterization

5-(Hydroxymethyl)-2-furaldehyde, closely related to 5-(Bromomethyl)-2-furaldehyde, has been extensively characterized using spectroscopic analytical techniques and quantum chemical calculations. This research provides insights into the molecular structure and properties of compounds in this chemical family, which is crucial for their scientific applications (Rajkumar et al., 2020).

Catalysis and Chemical Reactions

One of the applications of compounds related to 5-(Bromomethyl)-2-furaldehyde is in the field of catalysis. For instance, 5-Hydroxymethyl-2-furaldehyde (HMF) has been used in the hydrogenation process to produce bis(hydroxymethyl)furans, which are important intermediates in various chemical syntheses (Han et al., 2016).

Biomass Conversion and Biofuels

There's significant research on converting biomass into valuable chemicals, where 5-(Hydroxymethyl)-2-furaldehyde plays a key role. It's been used to produce prepolymers and antiviral precursors, demonstrating its potential in renewable resources and pharmaceutical applications (Casanova et al., 2010).

Analytical Techniques

The analytical separation and determination of compounds like 5-(Hydroxymethyl)-2-furaldehyde in various matrices are crucial for understanding the behavior and applications of 5-(Bromomethyl)-2-furaldehyde. Techniques like micellar electrokinetic capillary chromatography have been employed for this purpose (Corradini & Corradini, 1992).

properties

IUPAC Name

5-(bromomethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYHSCTYDCMXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192381
Record name 5-(Bromomethyl)-2-furaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-furaldehyde

CAS RN

39131-44-7
Record name 5-(Bromomethyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
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Record name 5-(Bromomethyl)-2-furaldehyde
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Record name 5-(Bromomethyl)-2-furaldehyde
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Record name 5-(bromomethyl)-2-furaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 3.4 g (26.7 mmol) of 5-(hydroxymethyl)furan-2-carboxaldehyde and 7.78 g (29.4 mmol) of triphenylphosphine in 300 ml of dichloromethane at −5° C. are added 5.28 g (29.4 mmol) of N-bromosuccinimide in 10 min. The mixture is stirred at −5° C. for 30 min. The mixture is then concentrated and the residue is purified by chromatography on silica (cyclohexane/AcOet: 7:3) to yield 4.38 g (87%) of 5-(bromomethyl)furan-2-carboxaldehyde in the form of a brown solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Quiroz-Florentino, RI Hernández-Benitez… - …, 2011 - thieme-connect.com
The synthesis of the natural furan derivatives 5-{[(4-hydroxybenzyl) oxy] methyl}-2-furaldehyde and pichiafuran C is described. Diverse alternative synthetic approaches were developed …
Number of citations: 20 www.thieme-connect.com
K Hamada, H Yoshihara, G Suzukamo - Chemistry Letters, 1982 - journal.csj.jp
An improved method for the preparation of furan compounds by dehydrating saccharides with hydrochloric acid either in a mixture containing water, organic solvent and a catalytic …
Number of citations: 33 www.journal.csj.jp
P Villain-Guillot, M Gualtieri, L Bastide… - Journal of medicinal …, 2007 - ACS Publications
… 5-Bromomethyl-2-furaldehyde (9). A solution of 5-hydroxymethyl-2-furaldehyde (150 mg, 1.19 mmol) in CHCl 3 (2 mL) was added dropwise to a solution of Me 3 SiBr (462 μL, 3.57 mmol…
Number of citations: 89 pubs.acs.org
JW Green - Advances in Carbohydrate Chemistry, 1948 - Elsevier
Publisher Summary The field of halogen oxidation developed primarily in two directions. The first is the preparation of aldonic acids by oxidation with bromine in acid solution. The …
Number of citations: 34 www.sciencedirect.com
C Fayet, J Gelas - Carbohydrate research, 1983 - Elsevier
Un nouveau et simple procédé de préparation du 5-hydroxyméthyl-2-furaldéhyde à partir de mono-, oligo- et poly-saccharides utilise des sels d'immonium ou d'ammonium. Par …
Number of citations: 107 www.sciencedirect.com

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